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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-5-methyl-1H-

pyrazole

Cat. No.: B1303719 Get Quote

CAS Number: 23263-96-9

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-5-methyl-
1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug

discovery and development. Due to limited publicly available data on this specific molecule, this

guide draws upon information from closely related pyrazole derivatives to present a

representative profile, including its chemical identifiers, synthesis, potential biological activities,

and mechanisms of action.

Core Identifiers and Chemical Properties
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is a white crystalline solid.[1] Its fundamental

chemical identifiers and properties are summarized below.
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Identifier Value Reference

CAS Number 23263-96-9 [1]

Molecular Formula C₁₁H₁₂N₂O [1]

Molecular Weight 188.23 g/mol [1]

PubChem ID 2764201 [1]

MDL Number MFCD03934061 [1]

Appearance White powder [1]

Melting Point 114-122 °C [1]

Synthesis and Characterization
The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry,

typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with a

hydrazine derivative. For the synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, the

logical precursors would be 1-(4-methoxyphenyl)butane-1,3-dione and hydrazine.

Experimental Protocol: General Synthesis of 3,5-
Disubstituted Pyrazoles
The following is a generalized protocol based on the synthesis of structurally similar pyrazoles.

Materials:

1-(4-methoxyphenyl)butane-1,3-dione

Hydrazine hydrate or hydrazine hydrochloride

Ethanol

Potassium carbonate (if using hydrazine hydrochloride)

Procedure:
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A mixture of the 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1

equivalents) is refluxed in ethanol for several hours.

If hydrazine hydrochloride is used, a base such as potassium carbonate is added to the

reaction mixture.

The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure.

The resulting crude product is purified by recrystallization from a suitable solvent, such as

ethanol, to yield the desired pyrazole derivative.

Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic

techniques. While specific data for 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is not readily

available, the expected spectral data based on related compounds would include:

¹H NMR: Signals corresponding to the methyl protons, methoxy protons, aromatic protons of

the phenyl ring, and the pyrazole ring protons.

¹³C NMR: Resonances for the carbons of the methyl group, methoxy group, the aromatic

ring, and the pyrazole ring.

IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound.

Potential Biological Activities and Mechanism of
Action
Derivatives of pyrazole are known to exhibit a wide range of biological activities, with anti-

inflammatory and analgesic properties being prominent. While specific quantitative data for 3-
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(4-methoxyphenyl)-5-methyl-1H-pyrazole is not available, the broader class of pyrazole-

containing compounds has been extensively studied.

Anti-inflammatory and Analgesic Effects
Many pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic

activities in preclinical studies. This has led to the development of several pyrazole-based non-

steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed

to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of

prostaglandins, mediators of inflammation and pain.

Cyclooxygenase (COX) Inhibition
The potential mechanism of action for the anti-inflammatory and analgesic effects of pyrazole

compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.

Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is

associated with a lower risk of gastrointestinal side effects.

The following diagram illustrates the general workflow for a COX inhibition assay, a common

method to evaluate the anti-inflammatory potential of compounds like 3-(4-methoxyphenyl)-5-
methyl-1H-pyrazole.
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General Workflow for COX Inhibition Assay
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Caption: A generalized workflow for determining the in vitro cyclooxygenase (COX) inhibitory

activity.

Signaling Pathways
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The anti-inflammatory action of COX inhibitors involves the modulation of the prostaglandin

synthesis pathway. By blocking COX enzymes, these compounds prevent the conversion of

arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory

cascade.

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis

and the point of intervention for COX inhibitors.
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Simplified Prostaglandin Synthesis Pathway and COX Inhibition
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Caption: The role of COX enzymes in prostaglandin synthesis and the hypothesized inhibitory

action.

Conclusion
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole belongs to a class of compounds with significant

potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. While

specific experimental data for this molecule is sparse in the public domain, the well-

documented chemistry and pharmacology of related pyrazole derivatives provide a strong

foundation for its further investigation. The synthesis is expected to be straightforward, and its

biological activity is likely to be mediated through the inhibition of cyclooxygenase enzymes.

Further research is warranted to fully characterize this compound and elucidate its precise

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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